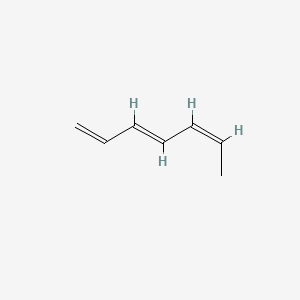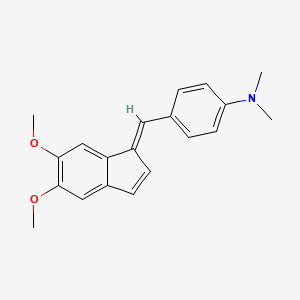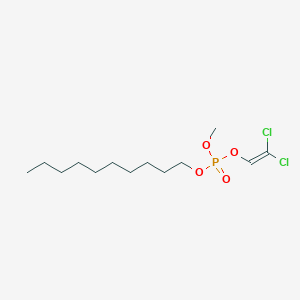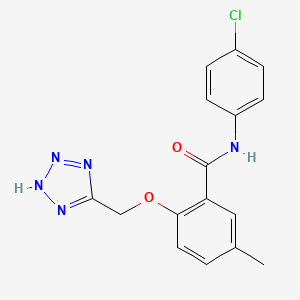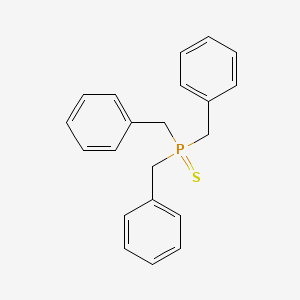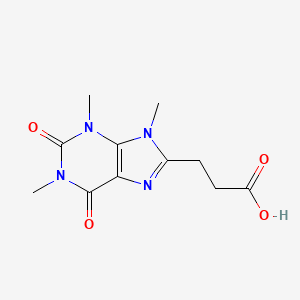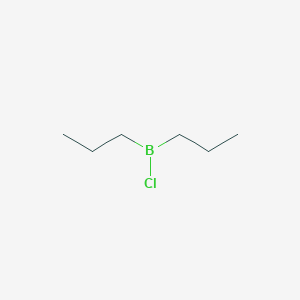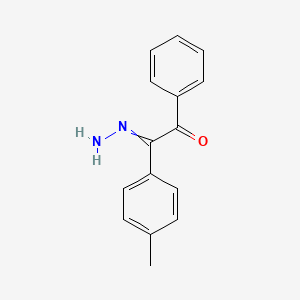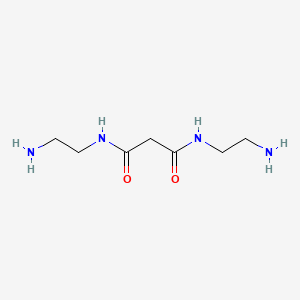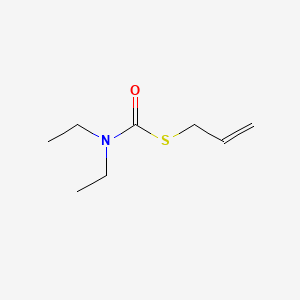
S-allyl diethylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-allyl diethylthiocarbamate: is an organic compound belonging to the class of dithiocarbamates. It is characterized by the presence of an allyl group attached to a diethylthiocarbamate moiety. The molecular formula of this compound is C8H15NS2, and it has a molecular weight of 189.34 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-allyl diethylthiocarbamate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of allyl chloride. The reaction typically occurs under basic conditions, using sodium hydroxide as a base. The general reaction scheme is as follows:
C2H5NH+CS2+NaOH→C2H5NCS2Na+H2O
C2H5NCS2Na+C3H5Cl→C8H15NS2+NaCl
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-allyl diethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the allyl group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-allyl diethylthiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential neuroprotective effects and its ability to modulate enzyme activity.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.
Mécanisme D'action
The mechanism of action of S-allyl diethylthiocarbamate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Neuroprotection: It acts as a partial antagonist of glutamate receptors, reducing excitotoxicity and providing neuroprotection.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Sodium diethyldithiocarbamate: Similar in structure but lacks the allyl group.
Allyl dimethyldithiocarbamate: Contains a dimethyl group instead of a diethyl group.
Uniqueness: S-allyl diethylthiocarbamate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
18283-58-4 |
|---|---|
Formule moléculaire |
C8H15NOS |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
S-prop-2-enyl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H15NOS/c1-4-7-11-8(10)9(5-2)6-3/h4H,1,5-7H2,2-3H3 |
Clé InChI |
XIVRQWGPOVHYJI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


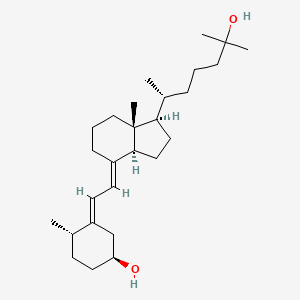
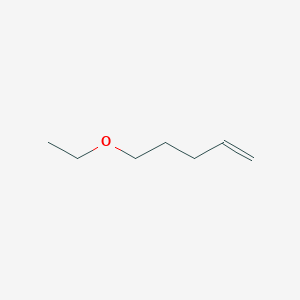
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
